molecular formula C7H8N2O4 B1314694 Ethyl 5-nitro-1H-pyrrole-2-carboxylate CAS No. 36131-46-1

Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Cat. No. B1314694
CAS RN: 36131-46-1
M. Wt: 184.15 g/mol
InChI Key: CVUNOXYEWWXPCU-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-1H-pyrrole-2-carboxylate (ENPC) is an organic compound that has been used in scientific research for a variety of purposes. It is a derivative of pyrrole, which is a five-membered heterocyclic aromatic compound. ENPC is known for its unique properties, such as its ability to form stable complexes with metal ions and its ability to act as a chelating agent. In addition, ENPC has been used in the synthesis of various compounds and can be used as a starting material for the synthesis of other compounds.

Scientific Research Applications

Biochemical Research

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is used in biochemical research . The specific nature of this research is not detailed, but it could involve studying the compound’s interactions with other chemicals, its stability, or its potential uses in various reactions.

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Ethyl 5-nitro-1H-pyrrole-2-carboxylate could be used to study protein interactions, protein expression, or the effects of post-translational modifications.

Pyrrole Derivative

As a pyrrole derivative, this compound could have applications similar to other pyrrole compounds. Pyrrole derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .

Diabetes Research

The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This suggests that Ethyl 5-nitro-1H-pyrrole-2-carboxylate could potentially be used in diabetes research, particularly in studying the mechanisms of the disease or in the development of new treatments.

Therapeutic Applications

Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . As a pyrrole derivative, Ethyl 5-nitro-1H-pyrrole-2-carboxylate could potentially be used in the development of these types of drugs.

Natural Product Research

Given that Py-2-C derivatives have been isolated from many natural sources , Ethyl 5-nitro-1H-pyrrole-2-carboxylate could potentially be used in natural product research, particularly in the isolation and identification of new natural products.

properties

IUPAC Name

ethyl 5-nitro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-7(10)5-3-4-6(8-5)9(11)12/h3-4,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUNOXYEWWXPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476846
Record name Ethyl 5-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36131-46-1
Record name Ethyl 5-nitro-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36131-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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